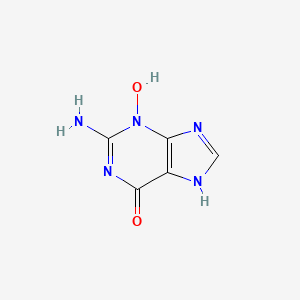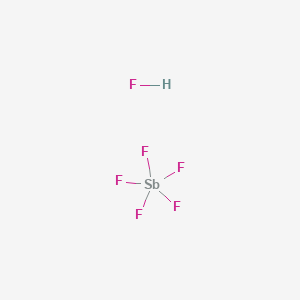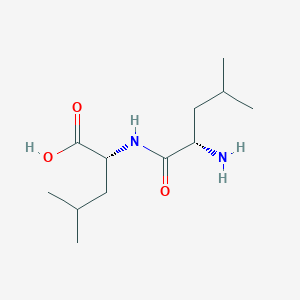
D-FRUCTOSE-UL-14C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-FRUCTOSE-UL-14C is a radiolabeled form of D-fructose, a simple ketonic monosaccharide found in many plants. The “UL” in its name stands for “uniformly labeled,” indicating that the carbon-14 isotope is uniformly distributed throughout the molecule. This compound is primarily used in scientific research to trace and study metabolic pathways due to its radioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-FRUCTOSE-UL-14C can be synthesized through photosynthesis using carbon-14-labeled carbon dioxide. In this method, a plant, such as a tobacco leaf, is exposed to an atmosphere containing carbon-14-labeled carbon dioxide and light. The plant performs photosynthesis, incorporating the carbon-14 isotope into its sugars, including D-fructose .
Industrial Production Methods
Industrial production of this compound typically involves the use of specialized facilities that can handle radioactive materials. The process starts with the production of carbon-14-labeled carbon dioxide, which is then used in photosynthesis to produce labeled sugars. The sugars are extracted and purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
D-FRUCTOSE-UL-14C undergoes various chemical reactions, including:
Oxidation: D-fructose can be oxidized to form different products, such as D-gluconic acid.
Reduction: It can be reduced to form sugar alcohols like sorbitol.
Isomerization: D-fructose can be isomerized to D-glucose under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride is often used as a reducing agent.
Isomerization: Enzymes like glucose isomerase are used for isomerization reactions.
Major Products
Oxidation: D-gluconic acid
Reduction: Sorbitol
Isomerization: D-glucose
Scientific Research Applications
D-FRUCTOSE-UL-14C is widely used in scientific research due to its radioactive properties. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways in organisms.
Biochemical Research: Helps in studying enzyme activities and carbohydrate metabolism.
Medical Research: Used in diagnostic tests and to study the effects of various treatments on sugar metabolism.
Industrial Research: Employed in the development of new food products and sweeteners
Mechanism of Action
The mechanism of action of D-FRUCTOSE-UL-14C involves its incorporation into metabolic pathways where it acts as a tracer. The radioactive carbon-14 isotope allows researchers to track the molecule’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
D-Glucose-UL-14C: Another uniformly labeled compound used for similar metabolic studies.
D-Sucrose-UL-14C: Used to study disaccharide metabolism.
D-Psicose: A rare sugar with similar properties but different metabolic pathways.
Uniqueness
D-FRUCTOSE-UL-14C is unique due to its specific labeling with carbon-14, which allows for detailed tracing of its metabolic pathways. Its use in various fields of research, from biochemistry to industrial applications, highlights its versatility and importance .
Properties
CAS No. |
18875-34-8 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
192.26 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1144275.png)
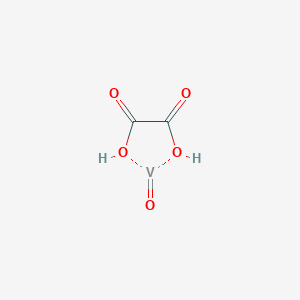
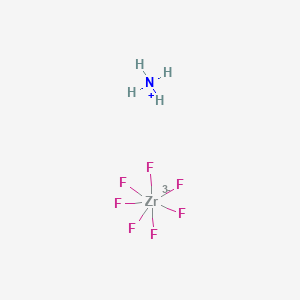
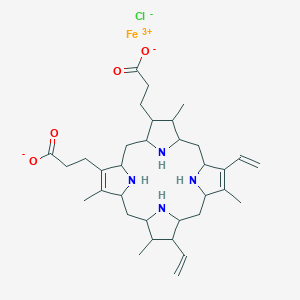
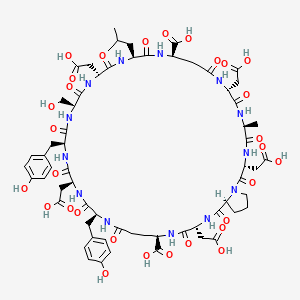
![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)
